An In-depth Technical Guide to N,N'-dimethylethanimidamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to N,N'-dimethylethanimidamide: Structure, Properties, and Synthesis
Introduction
N,N'-dimethylethanimidamide, a member of the amidine class of organic compounds, represents a molecule of significant interest in synthetic chemistry and drug discovery. Amidines are characterized by the RC(NR')NR''R''' functional group and are recognized for their basicity and utility as versatile building blocks in the synthesis of nitrogen-containing heterocycles, as ligands in coordination chemistry, and as key pharmacophores in medicinal chemistry. This guide provides a comprehensive technical overview of N,N'-dimethylethanimidamide, detailing its chemical structure, physical properties, and a robust protocol for its synthesis, aimed at researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Nomenclature
The structural identity of an organic molecule is fundamental to understanding its reactivity and function. For N,N'-dimethylethanimidamide, it is crucial to distinguish it from its isomer, N,N-dimethylethanimidamide. The "N,N'-" designation indicates that the two methyl groups are attached to different nitrogen atoms within the ethanimidamide backbone.
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IUPAC Name: N,N'-dimethylethanimidamide
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Molecular Formula: C₄H₁₀N₂
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CAS Number: 5504-12-1 (for the hydrochloride salt)[1]
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Synonyms: N,N'-dimethylacetamidine
The core structure consists of a two-carbon chain (ethan-) with a carbon-nitrogen double bond (imid-) and two nitrogen atoms (amide).
Physical and Chemical Properties
Due to the limited availability of experimentally determined data for N,N'-dimethylethanimidamide, the following table primarily presents computed properties. These values serve as a valuable estimation for experimental design and characterization.
| Property | Value | Source |
| Molecular Weight | 86.14 g/mol | Computed by PubChem[2] |
| Exact Mass | 86.0844 g/mol | Computed by PubChem[2] |
| Topological Polar Surface Area | 27.1 Ų | Computed by Cactvs[2] |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[2] |
| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs[2] |
| Rotatable Bond Count | 1 | Computed by Cactvs[2] |
| XLogP3-AA | -0.2 | Computed by XLogP3[2] |
Solubility: Based on its structure, N,N'-dimethylethanimidamide is expected to be soluble in water and polar organic solvents such as alcohols, owing to the presence of nitrogen atoms capable of hydrogen bonding.
Synthesis of N,N'-dimethylethanimidamide
The synthesis of amidines can be approached through several methodologies. A classic and reliable method for the preparation of N,N'-disubstituted amidines from nitriles is the Pinner reaction. This two-step process involves the formation of an intermediate imidate salt (a Pinner salt), followed by aminolysis to yield the desired amidine. An alternative approach involves the direct addition of an amine to a nitrile, often requiring activation of the amine with a strong base.
Proposed Synthetic Route: Modified Pinner Reaction
This protocol outlines a robust and well-established method for the synthesis of N,N'-dimethylethanimidamide hydrochloride, adapted from the general principles of the Pinner reaction. The causality behind the experimental choices is highlighted to ensure a self-validating and reproducible system.
Reaction Scheme:
CH₃CN + CH₃OH + HCl → [CH₃C(OCH₃)=NH₂]⁺Cl⁻
[CH₃C(OCH₃)=NH₂]⁺Cl⁻ + CH₃NH₂ → CH₃C(=NCH₃)NHCH₃·HCl + CH₃OH
Step-by-Step Methodology:
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Formation of the Pinner Salt (Methyl acetimidate hydrochloride):
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Rationale: Anhydrous conditions are critical in this step to prevent the hydrolysis of the nitrile and the intermediate imidate to the corresponding amide or ester, respectively. The use of a strong acid catalyst, typically anhydrous hydrogen chloride, is necessary to protonate the nitrile nitrogen, thereby activating the nitrile carbon for nucleophilic attack by the alcohol. Low temperatures are employed to minimize the formation of side products.
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Procedure:
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Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube.
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Charge the flask with anhydrous acetonitrile (1.0 eq) and anhydrous methanol (1.1 eq).
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Cool the reaction mixture to 0-5 °C using an ice-salt bath.
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Bubble anhydrous hydrogen chloride gas through the stirred solution. Monitor the reaction progress by observing the precipitation of the white, crystalline Pinner salt (methyl acetimidate hydrochloride).
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Once the reaction is complete (typically after several hours, as indicated by the cessation of precipitation), stop the flow of HCl gas.
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Aminolysis of the Pinner Salt:
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Rationale: The isolated Pinner salt is a reactive intermediate. Its reaction with a primary amine, in this case, methylamine, leads to the displacement of the methoxy group and the formation of the more stable amidine. The reaction is typically carried out in an anhydrous solvent to prevent side reactions.
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Procedure:
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Isolate the precipitated Pinner salt by filtration under an inert atmosphere and wash with cold, anhydrous diethyl ether.
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In a separate flame-dried flask, dissolve the Pinner salt in anhydrous ethanol.
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Cool the solution in an ice bath and slowly add a solution of methylamine (1.2 eq) in anhydrous ethanol.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, remove the solvent under reduced pressure. The crude product will be N,N'-dimethylethanimidamide hydrochloride.
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Purification:
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Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical to ensure that the desired product is soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain in solution.
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Procedure:
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Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain pure N,N'-dimethylethanimidamide hydrochloride as a crystalline solid.
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Spectroscopic Characterization (Predicted)
In the absence of published experimental spectra, the following predictions are based on the chemical structure of N,N'-dimethylethanimidamide and typical spectroscopic values for related functional groups.
¹H NMR Spectroscopy
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CH₃-C=N: A singlet around δ 2.0-2.3 ppm.
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N-CH₃: Two distinct signals for the methyl groups attached to the nitrogen atoms, likely appearing as singlets or doublets (if coupled to the N-H proton) in the region of δ 2.8-3.2 ppm. The chemical shifts may differ depending on their syn/anti relationship to the other nitrogen substituent.
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N-H: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration, potentially in the range of δ 5.0-8.0 ppm.
¹³C NMR Spectroscopy
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C=N: A signal in the downfield region, typically around δ 160-170 ppm.
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CH₃-C=N: A signal in the aliphatic region, around δ 15-25 ppm.
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N-CH₃: Signals for the two methyl carbons attached to the nitrogen atoms, expected in the range of δ 30-45 ppm.
Infrared (IR) Spectroscopy
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C=N Stretch: A characteristic absorption band in the region of 1640-1690 cm⁻¹. This is a key diagnostic peak for the imine functionality.
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N-H Stretch: A moderate to strong, broad absorption in the range of 3100-3500 cm⁻¹.
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C-N Stretch: Absorptions in the fingerprint region, typically between 1250-1020 cm⁻¹.
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C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.
Mass Spectrometry
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 86.
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Fragmentation Pattern: Common fragmentation pathways for amidines include cleavage of the C-N bonds and loss of methyl groups. Expected fragment ions would include [M-CH₃]⁺ at m/z = 71.
Safety and Handling
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Hazard Classification (for the hydrochloride salt): Acutely toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[1]
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Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Conclusion
N,N'-dimethylethanimidamide is a structurally interesting molecule with potential applications in various fields of chemistry. This guide has provided a detailed overview of its chemical structure, computed physical properties, and a plausible, detailed protocol for its synthesis via a modified Pinner reaction. The provided workflow and rationale are designed to empower researchers to confidently approach the synthesis and characterization of this and related amidine compounds. As with any chemical synthesis, all procedures should be performed with appropriate safety precautions and a thorough understanding of the underlying chemical principles.
References
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N,N'-dimethylethanimidamide hydrochloride. NextSDS. [Link]
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PubChem. Ethanimidamide, N,N-dimethyl-. National Center for Biotechnology Information. [Link]
